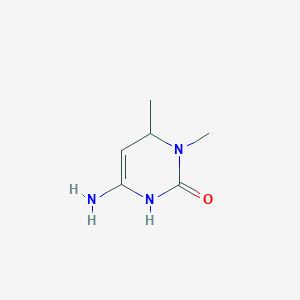
4-Amino-1,6-dimethyl-1,6-dihydropyrimidin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1,6-dimethyl-1,6-dihydropyrimidin-2-ol is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are essential components of nucleic acids, and their derivatives have significant biological and pharmaceutical importance. This compound is characterized by its unique structure, which includes an amino group and two methyl groups attached to the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,6-dimethyl-1,6-dihydropyrimidin-2-ol can be achieved through various methods. One common approach involves the cyclization of methyl cyanoacetate, urea, and sodium methylate to form 4-amino-2,6-dihydroxypyrimidine sodium salt, followed by methylation using dimethyl sulfate . Another method includes the addition reaction of anhydrous methanol, malononitrile, and dry hydrogen chloride gas, followed by condensation with cyanamide and cyclization with a Lewis acid protecting agent .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance yield and reduce waste. For instance, the Biginelli reaction, a multicomponent reaction catalyzed by reusable and heterogeneous catalysts like Montmorillonite-KSF, offers an efficient and eco-friendly approach .
化学反应分析
Types of Reactions: 4-Amino-1,6-dimethyl-1,6-dihydropyrimidin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Common substitution reactions involve alkylation and acylation, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkylating agents like methyl iodide and acylating agents like acetic anhydride are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which have significant biological activities and pharmaceutical applications .
科学研究应用
4-Amino-1,6-dimethyl-1,6-dihydropyrimidin-2-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with enzymes.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Amino-1,6-dimethyl-1,6-dihydropyrimidin-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in nucleic acid synthesis, leading to the disruption of cellular processes in pathogens and cancer cells. Molecular docking studies have shown that it binds to active sites of enzymes, thereby inhibiting their activity .
相似化合物的比较
2-Amino-4,6-dimethoxypyrimidine: Similar in structure but with methoxy groups instead of methyl groups.
1,6-Diamino-2-imino-2,3-dihydropyrimidin-4(1H)-one: Another pyrimidine derivative with different functional groups.
Uniqueness: 4-Amino-1,6-dimethyl-1,6-dihydropyrimidin-2-ol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .
属性
分子式 |
C6H11N3O |
|---|---|
分子量 |
141.17 g/mol |
IUPAC 名称 |
6-amino-3,4-dimethyl-1,4-dihydropyrimidin-2-one |
InChI |
InChI=1S/C6H11N3O/c1-4-3-5(7)8-6(10)9(4)2/h3-4H,7H2,1-2H3,(H,8,10) |
InChI 键 |
ZNVPWIATYNFWSM-UHFFFAOYSA-N |
规范 SMILES |
CC1C=C(NC(=O)N1C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


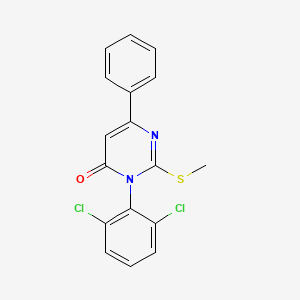
![2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide](/img/structure/B12905661.png)
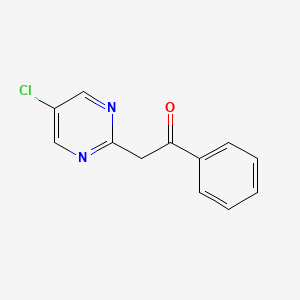
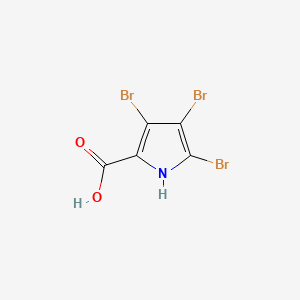

![3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one](/img/structure/B12905678.png)
![6-[(2,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12905684.png)

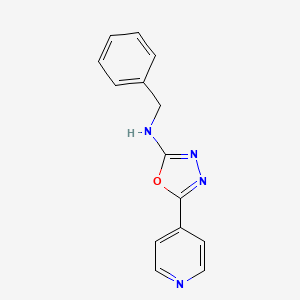

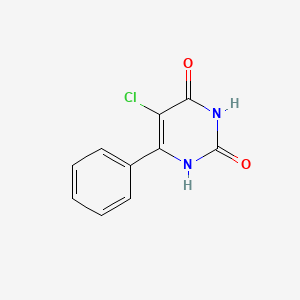
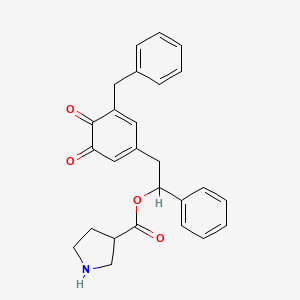
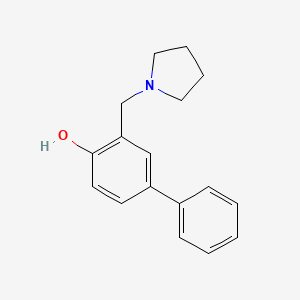
![ethyl N-[8-(4-chloroanilino)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12905719.png)
